molecular formula C10H12ClN3O2 B13523618 3-(4-Carbamimidamidophenyl)prop-2-enoic acid hydrochloride CAS No. 132769-16-5

3-(4-Carbamimidamidophenyl)prop-2-enoic acid hydrochloride

Cat. No.: B13523618
CAS No.: 132769-16-5
M. Wt: 241.67 g/mol
InChI Key: CGURGSDSEMVKJW-ZIKNSQGESA-N
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Description

(2E)-3-(4-carbamimidamidophenyl)prop-2-enoic acid hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a carbamimidamido group attached to a phenyl ring, and a prop-2-enoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-carbamimidamidophenyl)prop-2-enoic acid hydrochloride typically involves the following steps:

    Formation of the Carbamimidamido Group: This step involves the reaction of an appropriate amine with cyanamide under acidic conditions to form the carbamimidamido group.

    Attachment to the Phenyl Ring: The carbamimidamido group is then attached to a phenyl ring through a substitution reaction.

    Formation of the Prop-2-enoic Acid Moiety: The final step involves the formation of the prop-2-enoic acid moiety through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-carbamimidamidophenyl)prop-2-enoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-(4-carbamimidamidophenyl)prop-2-enoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2E)-3-(4-carbamimidamidophenyl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The carbamimidamido group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl ring can interact with hydrophobic regions of proteins, affecting their function. The prop-2-enoic acid moiety can participate in various biochemical pathways, modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-3-(4-carbamimidamidophenyl)prop-2-enoic acid hydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

132769-16-5

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

IUPAC Name

(E)-3-[4-(diaminomethylideneamino)phenyl]prop-2-enoic acid;hydrochloride

InChI

InChI=1S/C10H11N3O2.ClH/c11-10(12)13-8-4-1-7(2-5-8)3-6-9(14)15;/h1-6H,(H,14,15)(H4,11,12,13);1H/b6-3+;

InChI Key

CGURGSDSEMVKJW-ZIKNSQGESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)N=C(N)N.Cl

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)N=C(N)N.Cl

Origin of Product

United States

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